molecular formula C20H21ClN2O B14587676 3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one CAS No. 61200-79-1

3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one

Cat. No.: B14587676
CAS No.: 61200-79-1
M. Wt: 340.8 g/mol
InChI Key: QNQUZNWAHZNEON-UHFFFAOYSA-N
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Description

3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one is a synthetic compound that belongs to the class of azetidinones This compound is characterized by its unique structure, which includes a chloro and methyl group attached to an azetidinone ring, along with phenyl and pyrrolidinyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-lactams.

    Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are carried out using reagents like thionyl chloride (SOCl₂) and methyl iodide (CH₃I) under controlled conditions.

    Attachment of Phenyl and Pyrrolidinyl Groups: The phenyl and pyrrolidinyl groups are introduced through nucleophilic substitution reactions using phenyl and pyrrolidinyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes:

    Selection of Efficient Catalysts: Catalysts such as palladium or platinum complexes may be used to enhance reaction rates and yields.

    Optimization of Reaction Conditions: Parameters like temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH₄) can convert the compound into reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or pyrrolidinyl groups, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, sodium borohydride (NaBH₄) in methanol.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF), potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF).

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones, or aldehydes.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted azetidinones depending on the nucleophile used.

Scientific Research Applications

3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    α-Pyrrolidinoisohexanophenone (α-PiHP): A stimulant drug with a similar pyrrolidinyl group.

    Pyrovalerone: A positional isomer with similar structural features.

    4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one: Another compound with a pyrrolidinyl group and phenyl ring.

Uniqueness

3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its azetidinone ring, along with the chloro, methyl, phenyl, and pyrrolidinyl groups, makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

61200-79-1

Molecular Formula

C20H21ClN2O

Molecular Weight

340.8 g/mol

IUPAC Name

3-chloro-3-methyl-1-phenyl-4-(2-pyrrolidin-1-ylphenyl)azetidin-2-one

InChI

InChI=1S/C20H21ClN2O/c1-20(21)18(23(19(20)24)15-9-3-2-4-10-15)16-11-5-6-12-17(16)22-13-7-8-14-22/h2-6,9-12,18H,7-8,13-14H2,1H3

InChI Key

QNQUZNWAHZNEON-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3N4CCCC4)Cl

Origin of Product

United States

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